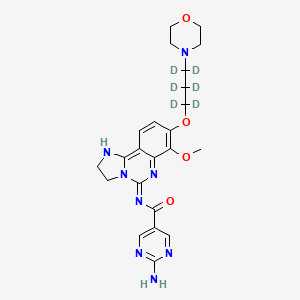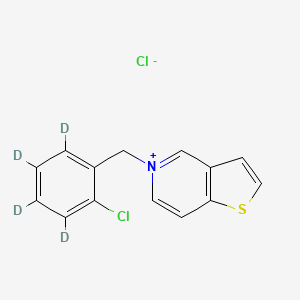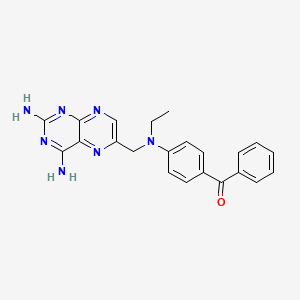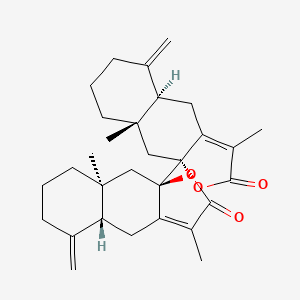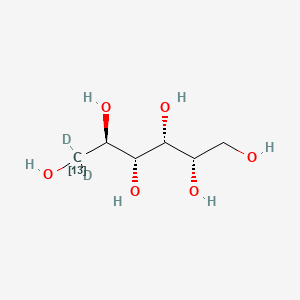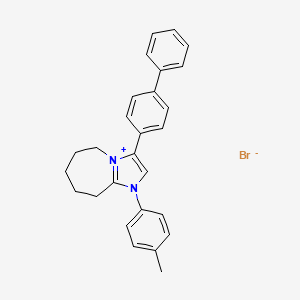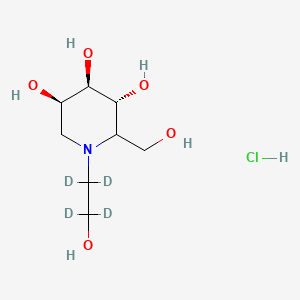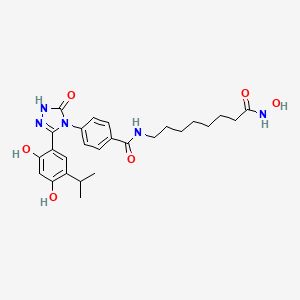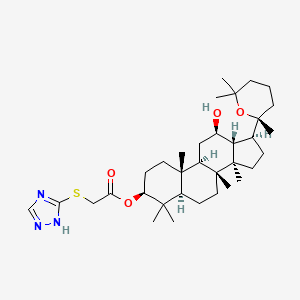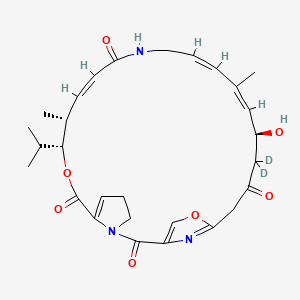
Virginiamycin M1-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Virginiamycin M1-d2 is a derivative of virginiamycin M1, a macrocyclic lactone antibiotic. Virginiamycin M1 is a member of the streptogramin A group of antibiotics and is produced by Streptomyces graminofaciens and other bacteria . It is known for its potent antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of virginiamycin M1-d2 involves several steps, including the formation of the macrocyclic lactone ring and the incorporation of specific functional groups.
Industrial Production Methods
Industrial production of this compound is usually carried out through fermentation processes using Streptomyces virginiae. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. The production process is optimized to maximize yield and purity, often involving the use of specific growth media, temperature control, and pH adjustments .
Analyse Chemischer Reaktionen
Types of Reactions
Virginiamycin M1-d2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify specific functional groups, such as carbonyl groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Virginiamycin M1-d2 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying macrocyclic lactone synthesis and reactivity.
Biology: The compound is used to study bacterial resistance mechanisms and the effects of antibiotics on bacterial growth.
Medicine: this compound is investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: The compound is used in the production of animal feed additives to promote growth and prevent infections in livestock
Wirkmechanismus
Virginiamycin M1-d2 exerts its effects by inhibiting bacterial protein synthesis. It acts synergistically with cyclic depsipeptides, such as virginiamycin B, to inhibit peptide elongation. This is achieved by blocking the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA . The compound is highly active against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Virginiamycin M1-d2 is similar to other antibiotics in the streptogramin family, including:
- Mikamycin A
- Ostreogrycin A
- Pristinamycin IIA
- Streptogramin A
- Virginiamycin factor M1
Uniqueness
What sets this compound apart from these similar compounds is its specific structural modifications, which can enhance its antibacterial activity and stability. These modifications can also influence its pharmacokinetic properties, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C28H35N3O7 |
|---|---|
Molekulargewicht |
527.6 g/mol |
IUPAC-Name |
(10R,11R,12E,17E,19E,21S)-22,22-dideuterio-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone |
InChI |
InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b7-5+,10-9+,18-13+/t19-,20-,26-/m1/s1/i14D2 |
InChI-Schlüssel |
DAIKHDNSXMZDCU-GDBXUWDRSA-N |
Isomerische SMILES |
[2H]C1([C@@H](/C=C(/C=C/CNC(=O)/C=C/[C@H]([C@H](OC(=O)C2=CCCN2C(=O)C3=COC(=N3)CC1=O)C(C)C)C)\C)O)[2H] |
Kanonische SMILES |
CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


